molecular formula C12H17BrO B2505987 1-Bromo-2-(hexyloxy)benzene CAS No. 105474-59-7

1-Bromo-2-(hexyloxy)benzene

Cat. No.: B2505987
CAS No.: 105474-59-7
M. Wt: 257.171
InChI Key: PAEVDESICZHIJU-UHFFFAOYSA-N
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Description

1-Bromo-2-(hexyloxy)benzene is an aromatic halide with the molecular formula C12H17BrO and a molecular weight of 257.17 g/mol . This compound features a benzene ring substituted with a bromine atom and a hexyloxy group, making it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

1-Bromo-2-(hexyloxy)benzene can be synthesized through several methods. One common synthetic route involves the reaction of pyrazinecarboxamide with carbon monoxide and a halide in the presence of a base such as triethylamine or potassium tert-butoxide . This aminocarbonylation reaction yields a primary amide, which can be further processed to obtain this compound. Industrial production methods often involve similar reaction conditions but on a larger scale to ensure high yields and purity.

Chemical Reactions Analysis

1-Bromo-2-(hexyloxy)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine and potassium tert-butoxide, as well as catalysts such as palladium complexes for coupling reactions. Major products formed from these reactions include various substituted benzene derivatives and functionalized aromatic compounds.

Scientific Research Applications

1-Bromo-2-(hexyloxy)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-2-(hexyloxy)benzene involves its interactions with various molecular targets and pathways. The bromine atom and the hexyloxy group play crucial roles in its reactivity and binding properties. The compound can participate in electrophilic aromatic substitution reactions, where the bromine atom is replaced by other functional groups. Additionally, its hexyloxy group can influence its solubility and interactions with other molecules.

Comparison with Similar Compounds

1-Bromo-2-(hexyloxy)benzene can be compared with other similar compounds, such as:

Compared to these compounds, this compound is unique due to the presence of the hexyloxy group, which imparts different chemical properties and reactivity.

Properties

IUPAC Name

1-bromo-2-hexoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO/c1-2-3-4-7-10-14-12-9-6-5-8-11(12)13/h5-6,8-9H,2-4,7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAEVDESICZHIJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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